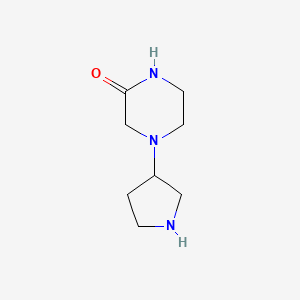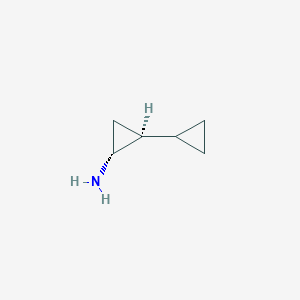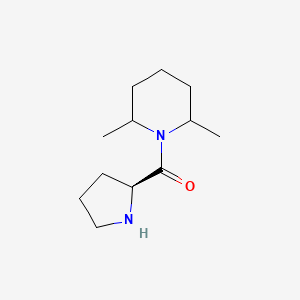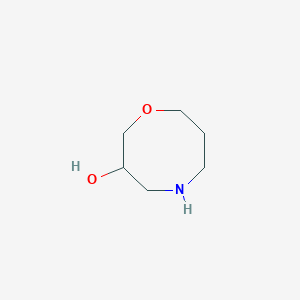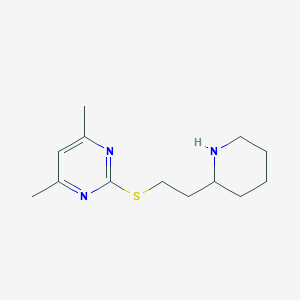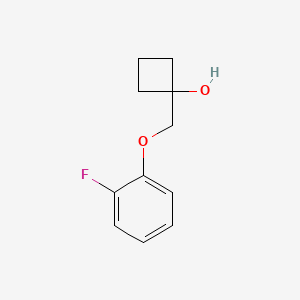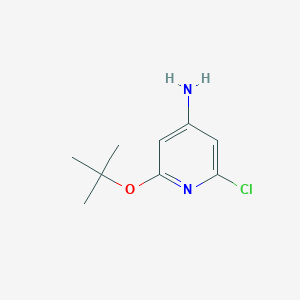![molecular formula C8H16Cl2F2N2 B13339537 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C8H16Cl2F2N2. It is a spirocyclic compound containing both fluorine and nitrogen atoms, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with fluorinating agents to introduce the fluorine atoms at the 5,5-positions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction may produce difluoro alcohols .
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The nitrogen atoms in the spirocyclic structure may also play a role in binding to receptors or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5,5-difluoro-, 1,1-dimethylethyl ester
- tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
- 2,7-Diazaspiro[3.5]nonane, 5,5-difluoro-7-methyl-
Uniqueness
5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and nitrogen atoms in a spirocyclic structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C8H16Cl2F2N2 |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
5,5-difluoro-2-methyl-2,7-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C8H14F2N2.2ClH/c1-12-5-7(6-12)2-3-11-4-8(7,9)10;;/h11H,2-6H2,1H3;2*1H |
InChI-Schlüssel |
FPUPAUITJFKIGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(C1)CCNCC2(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


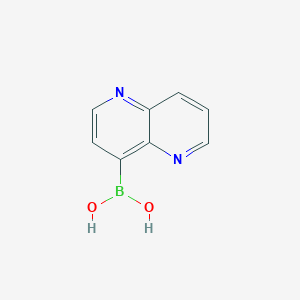
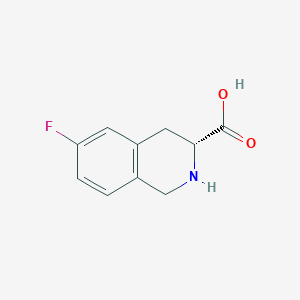
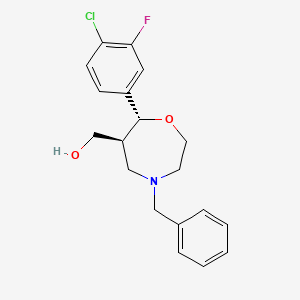
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
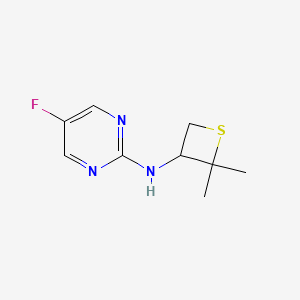
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
